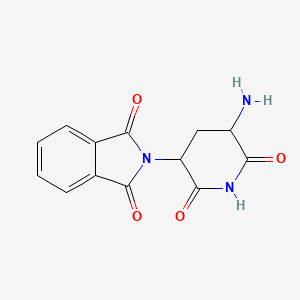
2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a compound with significant interest in the fields of chemistry and pharmacology. It is known for its structural complexity and potential applications in various scientific research areas. This compound is a derivative of isoindoline and piperidine, featuring both amino and dioxo functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of isoindoline-1,3-dione with a piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may include steps such as amination, cyclization, and oxidation to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control. The compound is often produced in solid form and stored under inert gas to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxo derivatives, while reduction can produce amino derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The exact mechanism of action of 2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may modulate various biochemical pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Thalidomide: A well-known compound with a similar isoindoline structure.
Pomalidomide: Another derivative with similar functional groups.
Lenalidomide: A related compound with therapeutic applications
Uniqueness
2-(5-Amino-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is unique due to its specific combination of functional groups and structural features.
Propiedades
Fórmula molecular |
C13H11N3O4 |
|---|---|
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
2-(5-amino-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O4/c14-8-5-9(11(18)15-10(8)17)16-12(19)6-3-1-2-4-7(6)13(16)20/h1-4,8-9H,5,14H2,(H,15,17,18) |
Clave InChI |
VGEAUYOENQIWDD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)NC(=O)C1N2C(=O)C3=CC=CC=C3C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


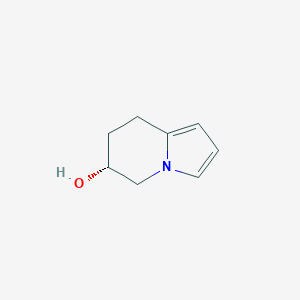
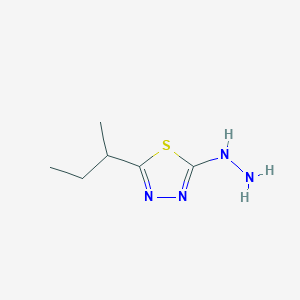

![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)

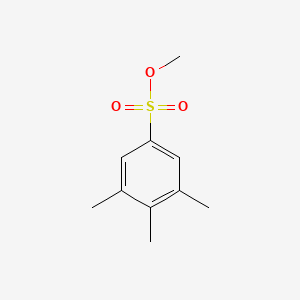
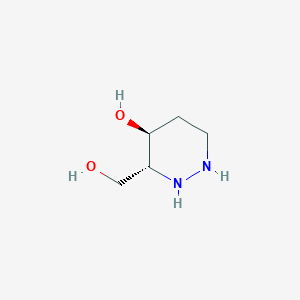
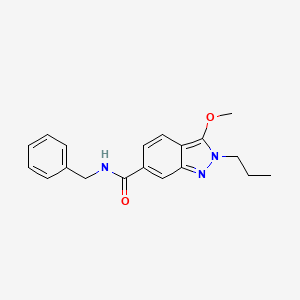
![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)
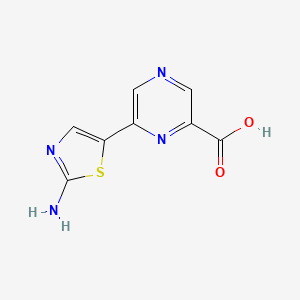
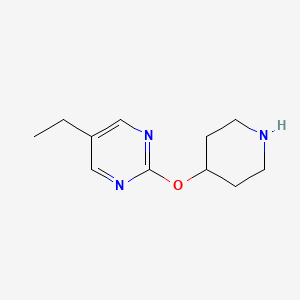

![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)
